Selenoneine

Catalog No.
S15976819
CAS No.
M.F
C9H14N3O2Se
M. Wt
275.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenoneine

Product Name

Selenoneine

Molecular Formula

C9H14N3O2Se

Molecular Weight

275.20 g/mol

InChI

InChI=1S/C9H14N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H-,10,11,13,14)/t7-/m0/s1

InChI Key

FONQTPPQNMLDTP-ZETCQYMHSA-N

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)[Se])C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=C(N1)[Se])C(=O)[O-]

Selenoneine is a histidine derivative that is N(alpha),N(alpha),N(alpha)-trimethyl-L-histidine substituted by a selenoxo group at position 2 on the imidazole ring. A selenium-containing antioxidant found in tuna blood. It has a role as a fungal metabolite, a marine metabolite and an antioxidant. It is an amino-acid betaine and a L-histidine derivative.

Selenoneine is systematically named 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine. It is a derivative of ergothioneine, where the sulfur atom is replaced by a selenium atom. This compound is predominantly found in the blood of marine animals such as bluefin tuna, mackerel, and giant petrels, where it serves as a significant form of organic selenium. Selenoneine functions as an antioxidant by scavenging reactive oxygen species and enhancing the activity of glutathione peroxidase 1, thereby playing a crucial role in cellular redox balance and detoxification processes .

Selenoneine exhibits distinctive chemical reactivity due to the presence of selenium. It can react with methyl mercury to form a mercury tetraselenoate complex, which subsequently degrades to tiemannite (mercury selenide). This reaction is vital for detoxifying mercury in marine vertebrates . Additionally, selenoneine undergoes reversible oxidation and reduction reactions under physiological conditions, which distinguishes it from ergothioneine and suggests that it may serve as a more robust antioxidant .

Selenoneine has been shown to possess several biological activities:

  • Antioxidant Properties: It effectively neutralizes reactive oxygen species and protects cells from oxidative damage .
  • Detoxification: Selenoneine facilitates the excretion and demethylation of methyl mercury through its interaction with the organic cation/carnitine transporter-1 (OCTN1) .
  • Enzyme Inhibition: It inhibits angiotensin-converting enzyme, which may have implications for cardiovascular health .
  • Hepatoprotective Effects: Studies indicate that selenoneine can ameliorate hepatocellular injury and hepatic steatosis in animal models .

The synthesis of selenoneine has been achieved through various methods:

  • Total Synthesis: A method involving the reaction of imidazole derivatives with selenium sources to produce selenoneine in good yields .
  • Microbial Production: Certain microorganisms can synthesize selenoneine enzymatically by forming selenium-carbon bonds .
  • Se-Methylselenoneine Derivative: This derivative is found in lesser quantities in certain fish species and is synthesized similarly to selenoneine .

Selenoneine's unique properties lend themselves to several potential applications:

  • Nutritional Supplement: Due to its antioxidant capabilities, it may be used as a dietary supplement to enhance health.
  • Pharmaceutical Development: Its ability to detoxify heavy metals like mercury positions it as a candidate for drug development aimed at treating heavy metal poisoning .
  • Research Tool: Selenoneine can serve as a model compound for studying selenium biochemistry and its role in human health.

Research has highlighted the interactions between selenoneine and various biological systems:

  • Transport Mechanisms: The OCTN1 transporter plays a critical role in the cellular uptake of selenoneine, similar to ergothioneine transport mechanisms .
  • Cellular Effects: Studies suggest that selenoneine influences gene expression related to lipid metabolism and inflammation, indicating its potential therapeutic roles in metabolic disorders .

Selenoneine shares structural similarities with several other compounds but possesses unique features that distinguish it:

Compound NameStructure SimilarityUnique Features
ErgothioneineYesContains sulfur instead of selenium; less robust antioxidant properties.
SelenohydantoinsYesDerived from selenoneine; designed for enhanced antioxidant activity.
Se-MethylselenoneineYesMethylated derivative; found in lower concentrations; less studied.
EbselenYesOrganoselenium compound with anti-inflammatory properties; different mechanism of action.

While these compounds share structural characteristics with selenoneine, their distinct chemical behaviors and biological activities highlight the uniqueness of selenoneine within this class of organoselenium compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.02512 g/mol

Monoisotopic Mass

276.02512 g/mol

Heavy Atom Count

15

Wikipedia

Selenoneine

Dates

Last modified: 08-15-2024

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